4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde
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Overview
Description
4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde is a useful research compound. Its molecular formula is C16H10ClF2N3O2 and its molecular weight is 349.72. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
The compound is involved in the synthesis of novel 1,2,4-triazole derivatives, showcasing potential antimicrobial activities. For instance, its derivatives have been synthesized and tested for antimicrobial efficacy, with some showing promising results against various microorganisms. This indicates the compound's role in developing new antimicrobial agents, which is crucial given the rising resistance to existing antibiotics (Bektaş et al., 2007).
Lipase and α-Glucosidase Inhibition
Derivatives of this compound have been synthesized and assessed for their inhibitory activity against lipase and α-glucosidase enzymes. These enzymes are significant in the metabolic processes of fats and carbohydrates, respectively. The study found that certain derivatives exhibit potent inhibitory effects, suggesting potential applications in treating conditions like obesity and diabetes by regulating lipid and glucose metabolism (Bekircan et al., 2015).
Catalytic Functions and Organic Synthesis
The structural motif of 4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde and its derivatives can serve as key intermediates in organic synthesis, including the formation of Schiff bases and Mannich bases. These compounds are pivotal in various catalytic functions and the synthesis of complex organic molecules, contributing to advancements in materials science, pharmaceuticals, and chemical synthesis (Tabatabaee et al., 2009).
Nonlinear Optical and Spectroscopic Analysis
The compound's derivatives have been explored for their nonlinear optical properties and spectroscopic behaviors, contributing to materials science, especially in fields like photonics and optoelectronics. Understanding these properties can lead to the development of new materials for optical switches, modulators, and other photonic devices (Beytur & Avinca, 2021).
Encapsulation and Catalysis
The compound has also been utilized in the encapsulation of catalysts within zeolite matrices, enhancing the catalysts' stability and reusability. This application is particularly valuable in green chemistry, where catalyst recovery and minimal waste are crucial. The encapsulated catalysts exhibit efficient catalytic activity in oxidation reactions, highlighting the compound's role in sustainable chemical processes (Ghorbanloo & Alamooti, 2017).
Mechanism of Action
Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The specific mechanism of action of “4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde” is not provided in the retrieved papers.
Future Directions
Properties
IUPAC Name |
4-[[1-(4-chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF2N3O2/c17-11-1-3-13(4-2-11)22-7-12(20-21-22)9-24-16-14(18)5-10(8-23)6-15(16)19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMNOIWKKBRKAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)COC3=C(C=C(C=C3F)C=O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.